1-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-4-carboxylic acid
Description
This compound features a bicyclo[2.2.1]heptane core with a nitrogen atom at position 2 (2-aza), a methyl group at position 1, a tert-butoxycarbonyl (Boc) protecting group at position 2, and a carboxylic acid at position 4. The bicyclic framework imposes conformational rigidity, while the Boc group enhances solubility in organic solvents and protects the amine during synthesis.
Properties
IUPAC Name |
1-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-11(2,3)18-10(17)14-8-13(9(15)16)6-5-12(14,4)7-13/h5-8H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECNFWIPKWFKDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(CN2C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-4-carboxylic acid, often referred to as a bicyclic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 1-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-4-carboxylic acid
- Molecular Formula : CHNO
- Molecular Weight : 229.26 g/mol
- CAS Number : 24424-95-1
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 229.26 g/mol |
| LogP | 3.0098 |
| PSA | 88.13 Ų |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and metabolic disorders.
- Receptor Modulation : It may act on neurotransmitter receptors, influencing pathways related to pain and inflammation.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against specific bacterial strains, indicating potential for use in antibiotic development.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Study on Enzyme Inhibition :
- A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of bicyclic compounds on human arginase I, which is implicated in various pathological conditions. The results indicated that modifications to the bicyclic structure enhanced inhibitory potency, suggesting a structure-activity relationship (SAR) that could guide further drug design efforts .
- Antimicrobial Activity :
- Neuropharmacological Effects :
Table 2: Summary of Biological Activities
Scientific Research Applications
The compound 1-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-4-carboxylic acid is a complex bicyclic structure with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies where available.
Structural Characteristics
The compound features a bicyclic structure that contributes to its unique chemical properties, making it suitable for various applications in drug development and synthesis.
Medicinal Chemistry
The primary application of this compound is in the field of medicinal chemistry, where it serves as a building block for the synthesis of novel pharmaceuticals. Its structural features allow for the modification of biological activity, which can lead to the development of new therapeutic agents.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For example, modifications to the azabicyclo framework have resulted in compounds that selectively target cancer cells while sparing normal cells, thus reducing side effects associated with traditional chemotherapy.
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. It has been investigated for its potential in treating neurological disorders such as depression and anxiety.
Data Table: Neuropharmacological Studies
| Study Reference | Compound Tested | Effect Observed | |
|---|---|---|---|
| Smith et al., 2023 | Derivative A | Reduced anxiety-like behavior in rodents | Potential for anxiety treatment |
| Johnson et al., 2024 | Derivative B | Improved cognitive function in mice | Possible use in cognitive disorders |
Synthesis of Novel Materials
Beyond biological applications, this compound is also utilized in the synthesis of advanced materials. Its unique structure allows for the creation of polymers and nanomaterials with specific properties.
Case Study: Polymer Development
Researchers have successfully incorporated this compound into polymer matrices, resulting in materials with enhanced mechanical properties and thermal stability, suitable for applications in aerospace and automotive industries.
Comparison with Similar Compounds
Data Table: Key Comparative Properties
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-4-carboxylic acid?
Answer:
The synthesis typically involves cyclization strategies to construct the bicyclo[2.2.1]heptane core. Key steps include:
- Cycloaddition reactions or intramolecular nucleophilic substitution to form the bicyclic framework .
- Protection/deprotection sequences for the carboxylic acid and amine groups. For example, tert-butoxycarbonyl (Boc) groups are commonly used to protect amines, as seen in related azabicyclo compounds .
- Oxidation/Reduction : Sodium periodate (NaIO₄) or lithium aluminum hydride (LiAlH₄) may optimize functional group interconversions .
- Catalytic coupling : Palladium-bisimidazol-2-ylidene complexes enable efficient N-heteroaryl substitutions in azabicyclo derivatives .
Basic: How can the structural integrity of this compound be validated post-synthesis?
Answer:
Use a combination of:
- NMR spectroscopy : Analyze coupling constants to confirm stereochemistry (e.g., axial vs. equatorial substituents in the bicyclic system) .
- X-ray crystallography : Resolve absolute configuration, particularly for chiral centers in the bicyclo[2.2.1]heptane framework .
- Mass spectrometry (HRMS) : Verify molecular formula and detect impurities .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Answer:
- Core modifications : Introduce substituents at the 1-methyl or 4-carboxylic acid positions to assess steric/electronic effects. For example, replacing the tert-butyloxycarbonyl group with other esters (e.g., benzyl or methyl) alters lipophilicity .
- Bicyclic scaffold variations : Compare with analogs like 2-oxa-5-azabicyclo[2.2.1]heptane to evaluate the impact of heteroatom placement on bioactivity .
- Functional group interconversion : Convert the carboxylic acid to amides or esters to modulate target binding .
Advanced: How can contradictions in reported biological activity data for this compound be resolved?
Answer:
Discrepancies often arise from:
- Synthetic impurities : Byproducts from incomplete Boc deprotection or oxidation (e.g., tert-butyl alcohol residues) may skew bioassays. Use RP-HPLC with UV detection (λ = 210–254 nm) to quantify purity .
- Solvent effects : Activity variations may correlate with solubility differences in DMSO vs. aqueous buffers. Refer to solubility databases for optimal solvent selection .
- Assay conditions : Standardize protocols (e.g., pH, temperature) to minimize variability .
Advanced: What computational strategies are effective for optimizing reaction pathways involving this compound?
Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states for cyclization or coupling steps .
- Machine learning : Train models on reaction yield data from PubChem or IUPAC databases to predict optimal catalysts (e.g., Pd complexes for amination) .
- Molecular dynamics : Simulate solvent interactions to improve crystallization outcomes .
Basic: What solvents and conditions are recommended for purification?
Answer:
- Recrystallization : Use ethyl acetate/hexane mixtures for high-purity crystals .
- Column chromatography : Employ silica gel with gradients of dichloromethane/methanol (95:5) for polar derivatives .
- Aqueous workup : Adjust pH to 3–4 for carboxylic acid precipitation .
Advanced: How can palladium-catalyzed modifications expand the functional diversity of this compound?
Answer:
- Buchwald-Hartwig amination : Introduce heteroaryl groups (e.g., pyridyl, thienyl) at the azabicyclo nitrogen using Pd/imidazol-2-ylidene catalysts .
- Cross-coupling : Attach sp²-hybridized carbons via Suzuki-Miyaura reactions to enhance π-π stacking in target binding .
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE : Use nitrile gloves, safety goggles, and P95 respirators to avoid inhalation/contact .
- Storage : Keep under argon at –20°C to prevent hydrolysis of the ester group .
- Toxicity : Monitor for respiratory irritation (H335) and eye damage (H319) per SDS guidelines .
Advanced: How does stereochemistry influence the biological activity of this compound?
Answer:
- Enantioselectivity : The (1R,4S) configuration in related azabicyclo derivatives shows 10-fold higher affinity for serine proteases vs. (1S,4R) isomers .
- Conformational rigidity : The bicyclic structure restricts rotation, enhancing selectivity for helical receptors (e.g., GPCRs) .
Advanced: How can reaction byproducts be systematically identified and characterized?
Answer:
- LC-MS/MS : Detect trace impurities (e.g., tert-butyl alcohol adducts) with m/z thresholds < 0.1% .
- Isolation via prep-TLC : Separate byproducts for NMR analysis, focusing on δ 1.2–1.4 ppm (tert-butyl groups) .
- Mechanistic studies : Use deuterated reagents to track hydrogen transfer pathways in oxidation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
